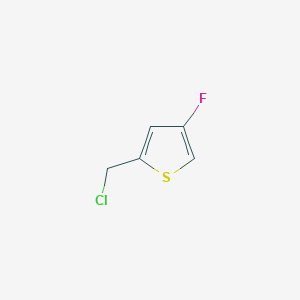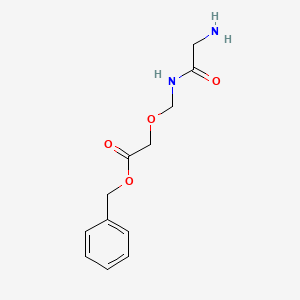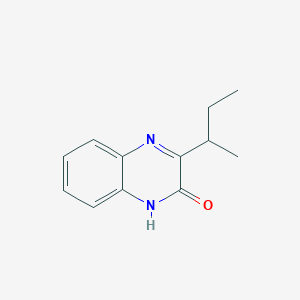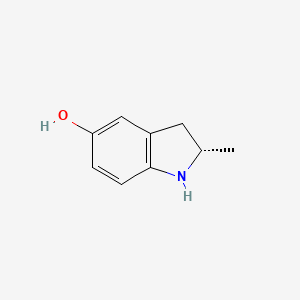
(S)-2-Methylindolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methylindolin-5-ol is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play significant roles in various biological processes. This compound is characterized by a methyl group attached to the second carbon of the indole ring and a hydroxyl group attached to the fifth carbon. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylindolin-5-ol typically involves several steps, starting from readily available precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with a methylating agent such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Methylindolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of aluminum chloride for alkylation.
Major Products Formed
Oxidation: Formation of 2-methylindole-5-one.
Reduction: Formation of 2-methylindoline.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Applications De Recherche Scientifique
(S)-2-Methylindolin-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in biological processes and as a probe for enzyme activity.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Methylindolin-5-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group and indole ring are crucial for its binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylindole: Lacks the hydroxyl group at the fifth position.
5-Hydroxyindole: Lacks the methyl group at the second position.
Indole-3-carbinol: Has a different substitution pattern on the indole ring.
Uniqueness
(S)-2-Methylindolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(2S)-2-methyl-2,3-dihydro-1H-indol-5-ol |
InChI |
InChI=1S/C9H11NO/c1-6-4-7-5-8(11)2-3-9(7)10-6/h2-3,5-6,10-11H,4H2,1H3/t6-/m0/s1 |
Clé InChI |
PLAIEGJVWLIPNO-LURJTMIESA-N |
SMILES isomérique |
C[C@H]1CC2=C(N1)C=CC(=C2)O |
SMILES canonique |
CC1CC2=C(N1)C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


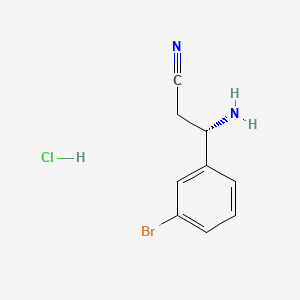
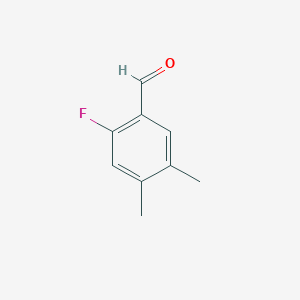




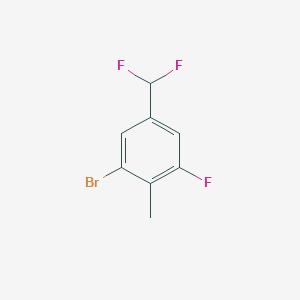
![2,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B14025734.png)


